molecular formula C17H18BrNO B3980647 N-(4-bromo-2-methylphenyl)-3-phenylbutanamide

N-(4-bromo-2-methylphenyl)-3-phenylbutanamide

Cat. No. B3980647
M. Wt: 332.2 g/mol
InChI Key: DQFGBZSOBZBSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-3-phenylbutanamide, also known as bromadol, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a potent and long-acting painkiller that has been shown to be effective in treating chronic pain conditions. In recent years, there has been growing interest in bromadol due to its unique pharmacological properties and potential as a research tool.

Mechanism of Action

Bromadol works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the transmission of pain signals. It also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction. Bromadol is highly potent and has a low therapeutic index, which means that it can be toxic at relatively low doses.
Biochemical and Physiological Effects
Bromadol has a number of biochemical and physiological effects on the body. It can cause sedation, respiratory depression, and nausea, which are common side effects of opioids. It can also cause miosis, or constriction of the pupils, which is a characteristic feature of opioid use. In addition, N-(4-bromo-2-methylphenyl)-3-phenylbutanamide has been shown to have immunomodulatory effects, which may be useful in treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

Bromadol has several advantages as a research tool. It is highly potent and selective for the mu-opioid receptor, which makes it useful for studying the effects of opioids on pain perception and addiction. It also has a longer duration of action than other opioids, which may make it useful for studying chronic pain conditions. However, N-(4-bromo-2-methylphenyl)-3-phenylbutanamide is highly toxic and can be difficult to synthesize, which limits its use in laboratory experiments.

Future Directions

There are several areas of research that could be explored using N-(4-bromo-2-methylphenyl)-3-phenylbutanamide. One potential area is the development of new pain medications that are more effective and less addictive than current opioids. Another area is the study of the immunomodulatory effects of this compound, which could lead to new treatments for autoimmune diseases. Finally, more research is needed to understand the long-term effects of this compound use on the brain and body, as well as its potential for abuse and addiction.

Scientific Research Applications

Bromadol has been used in scientific research to study its effects on pain perception and opioid receptors. It has been shown to be a highly potent and selective agonist of the mu-opioid receptor, which is the primary target of most opioids. Bromadol has also been shown to have a longer duration of action than other opioids, which may make it useful for treating chronic pain conditions.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-12(14-6-4-3-5-7-14)11-17(20)19-16-9-8-15(18)10-13(16)2/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFGBZSOBZBSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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